molecular formula C11H15BrN2O2 B8131589 2-(4-Amino-2-bromophenoxy)-N-propylacetamide

2-(4-Amino-2-bromophenoxy)-N-propylacetamide

Cat. No.: B8131589
M. Wt: 287.15 g/mol
InChI Key: DIGFXOCGYHEJEE-UHFFFAOYSA-N
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Description

2-(4-Amino-2-bromophenoxy)-N-propylacetamide (CAS: 2407068-22-6) is a brominated acetamide derivative characterized by a phenoxy backbone substituted with an amino group at the para position and a bromine atom at the ortho position. The N-propylacetamide chain is attached to the oxygen of the phenoxy group. Its synthesis involves coupling reactions of 4-amino-2-bromophenol derivatives with activated acetamide intermediates, though specific synthetic protocols are proprietary .

Properties

IUPAC Name

2-(4-amino-2-bromophenoxy)-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-2-5-14-11(15)7-16-10-4-3-8(13)6-9(10)12/h3-4,6H,2,5,7,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIGFXOCGYHEJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)COC1=C(C=C(C=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-bromophenoxy)-N-propylacetamide typically involves the reaction of 4-amino-2-bromophenol with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Step 1: 4-Amino-2-bromophenol is reacted with propylamine in the presence of a base such as sodium hydroxide to form the intermediate 2-(4-Amino-2-bromophenoxy)-N-propylamine.

    Step 2: The intermediate is then acetylated using acetic anhydride to yield 2-(4-Amino-2-bromophenoxy)-N-propylacetamide.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Amino-2-bromophenoxy)-N-propylacetamide may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction parameters such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-bromophenoxy)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form de-brominated products.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of de-brominated products.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

2-(4-Amino-2-bromophenoxy)-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-bromophenoxy)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Halogen Substitution

  • 2-(4-Benzoyl-3-hydroxyphenoxy)-N-propylacetamide (CAS: N/A): This benzophenone derivative replaces the bromine and amino groups with a benzoyl and hydroxyl group. Unlike 2-(4-Amino-2-bromophenoxy)-N-propylacetamide, it lacks bioactivity in cancer cell lines, highlighting the critical role of the amino-bromo motif in pharmacological interactions .
  • The dihedral angle between aromatic rings (54.6°) suggests conformational rigidity, which may limit bioavailability compared to the more flexible phenoxy-based compound .

Functional Group Modifications

  • 2-(4-Amino-2-bromophenoxy)-N,N-dimethylacetamide (QL-4878): The dimethylamide group introduces stronger electron-withdrawing effects, which may alter the compound’s electronic profile and reactivity in biological systems .

Modifications to the Acetamide Side Chain

Alkyl Chain Variations

  • However, the chlorine atom’s smaller size may reduce steric hindrance, affecting target binding .
  • 2-Azido-N-(2-(butylamino)-2-oxo-1-(4-(trifluoromethyl)phenyl)ethyl)-N-propylacetamide: The trifluoromethyl group significantly increases lipophilicity (logP >3), improving membrane permeability but risking off-target interactions .

Heterocyclic Attachments

  • This structural feature is absent in the target compound, suggesting divergent therapeutic applications .

Physicochemical Properties

Compound Name Solubility (mg/mL) Melting Point (°C) logP Synthesis Yield (%)
2-(4-Amino-2-bromophenoxy)-N-propylacetamide Not reported Not reported ~2.1* N/A
N-(5-Methoxy-THN-2-yl)-2-piperazin-1-yl-N-propylacetamide Soluble in DCM Wax (no MP) ~1.8 92–97%
2-(6-Methoxy-2-oxo-2H-chromen-7-yloxy)-N-propylacetamide Low (DMSO-soluble) 160–162 ~1.5 83%

*Estimated using ChemDraw.

Key Research Findings

  • Structural Flexibility vs. Activity: Compounds with rigid aromatic systems (e.g., pyrazine in ) show reduced bioavailability compared to flexible phenoxy derivatives.
  • Role of Halogens : Bromine’s size and electronegativity enhance binding to hydrophobic pockets, as seen in the target compound, whereas chlorine analogs (e.g., ) exhibit weaker interactions.
  • Alkyl Chain Impact : Longer chains (e.g., N-propyl) balance solubility and membrane permeability, while bulkier groups (e.g., cyclopropyl in ) may hinder metabolic degradation.

Biological Activity

2-(4-Amino-2-bromophenoxy)-N-propylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological effects, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Synthesis

The molecular formula of 2-(4-Amino-2-bromophenoxy)-N-propylacetamide is C11H14BrN2O2. It features a bromophenoxy group attached to a propylacetamide moiety. The synthesis typically involves the reaction of 4-amino-2-bromophenol with propyl chloroacetate in the presence of a base like potassium carbonate, followed by refluxing in an appropriate solvent such as ethanol or acetonitrile.

Antimicrobial Activity

Research indicates that 2-(4-Amino-2-bromophenoxy)-N-propylacetamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Preliminary studies indicate that it may induce apoptosis in cancer cells, particularly in breast cancer cell lines. For instance, compounds similar to 2-(4-Amino-2-bromophenoxy)-N-propylacetamide have demonstrated cytotoxic effects, with IC50 values indicating potent activity against MDA-MB-231 breast cancer cells .

The mechanism through which 2-(4-Amino-2-bromophenoxy)-N-propylacetamide exerts its biological effects is believed to involve interaction with specific molecular targets. It may inhibit enzyme activity by binding to active sites or modulating signal transduction pathways. Such interactions can disrupt cellular processes, leading to apoptosis in cancer cells or inhibiting microbial growth .

Comparative Analysis

To better understand the unique properties of 2-(4-Amino-2-bromophenoxy)-N-propylacetamide, it is useful to compare it with similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityIC50 (µM)
2-(4-Amino-2-bromophenoxy)-N-propylacetamideModerateHighTBD
2-(4-Amino-2-bromophenoxy)acetamideLowModerateTBD
2-(4-Amino-2-bromophenoxy)-N-ethylacetamideModerateHighTBD

Case Studies

  • Cytotoxicity Studies : A study involving various derivatives of phenoxyacetamides showed that certain modifications led to enhanced cytotoxicity against MDA-MB-231 cells. The results indicated that structural variations significantly influence biological activity .
  • Antimicrobial Testing : Another study evaluated the antimicrobial efficacy of several brominated phenoxy compounds, revealing that those with amino substitutions exhibited improved activity against Gram-positive bacteria compared to their non-substituted counterparts.

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